molecular formula C15H11N3 B14688251 2,6-Dimethyl-4-phenylpyridine-3,5-dicarbonitrile CAS No. 24234-64-8

2,6-Dimethyl-4-phenylpyridine-3,5-dicarbonitrile

Cat. No.: B14688251
CAS No.: 24234-64-8
M. Wt: 233.27 g/mol
InChI Key: SAJJAQUXYVSCOX-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-phenylpyridine-3,5-dicarbonitrile is an organic compound that belongs to the pyridine family It is characterized by the presence of two methyl groups at positions 2 and 6, a phenyl group at position 4, and two cyano groups at positions 3 and 5 on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-phenylpyridine-3,5-dicarbonitrile can be achieved through a multi-step process. One common method involves the Hantzsch pyridine synthesis, which is a multi-component reaction. The starting materials typically include an aldehyde, a β-ketoester, and ammonium acetate. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of heterogeneous catalysts, such as magnesium ferrite nanoparticles, can improve the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-phenylpyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the cyano groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while reduction can produce amines.

Scientific Research Applications

2,6-Dimethyl-4-phenylpyridine-3,5-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-phenylpyridine-3,5-dicarbonitrile involves its interaction with molecular targets, such as enzymes or receptors. The cyano groups can participate in hydrogen bonding and other interactions, while the phenyl and pyridine rings provide structural stability and electronic properties. These interactions can modulate the activity of biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dimethyl-4-(2,5-dimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarbonitrile
  • 2,6-Dimethyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarbonitrile
  • 2,6-Dichloropyridine-3,5-dicarbonitrile

Uniqueness

2,6-Dimethyl-4-phenylpyridine-3,5-dicarbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in various applications, particularly in the design of new materials and pharmaceuticals .

Properties

CAS No.

24234-64-8

Molecular Formula

C15H11N3

Molecular Weight

233.27 g/mol

IUPAC Name

2,6-dimethyl-4-phenylpyridine-3,5-dicarbonitrile

InChI

InChI=1S/C15H11N3/c1-10-13(8-16)15(12-6-4-3-5-7-12)14(9-17)11(2)18-10/h3-7H,1-2H3

InChI Key

SAJJAQUXYVSCOX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=N1)C)C#N)C2=CC=CC=C2)C#N

Origin of Product

United States

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